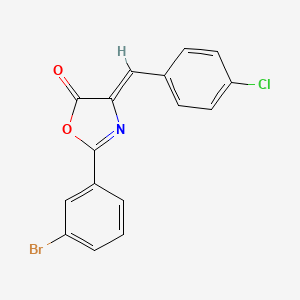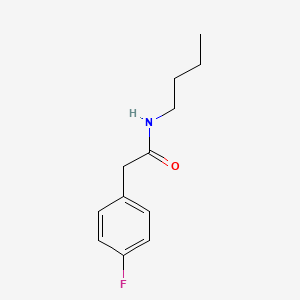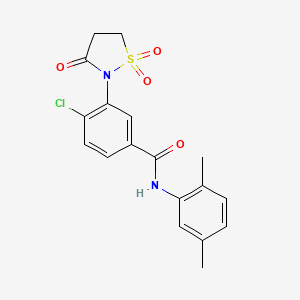
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BRBCO, is a synthetic compound that belongs to the family of oxazolone derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry. BRBCO is a heterocyclic compound that contains an oxazolone ring and two aromatic rings. The compound has a molecular weight of 407.78 g/mol and a melting point of 232-234°C.
Wirkmechanismus
The exact mechanism of action of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to possess antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is its potent anticancer activity. The compound has been shown to be effective against a variety of cancer cell lines, including those that are resistant to chemotherapy. In addition, 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess antibacterial and antifungal activity, which could make it useful in the development of new antimicrobial agents.
However, one of the limitations of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has been shown to be toxic to normal cells at high concentrations, which could limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new analogs of the compound that have improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one, which could lead to the development of new anticancer agents. Finally, the potential use of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one as an antimicrobial agent warrants further investigation.
Synthesemethoden
The synthesis of 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 3-bromoaniline and 4-chlorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-(3-bromophenyl)-4-(4-chlorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to possess antibacterial and antifungal activity.
Eigenschaften
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-12-3-1-2-11(9-12)15-19-14(16(20)21-15)8-10-4-6-13(18)7-5-10/h1-9H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPHIVCQSIAIBX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)

![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)

![7-methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5028134.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide](/img/structure/B5028148.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole](/img/structure/B5028155.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-methoxy-3-methylbenzamide](/img/structure/B5028166.png)

![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)

![5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5028190.png)
